molecular formula C18H24N4O B1146648 Granisetron-d3 CAS No. 1224925-76-1

Granisetron-d3

Cat. No.: B1146648
CAS No.: 1224925-76-1
M. Wt: 315.435
InChI Key: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
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Description

Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in biological samples. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Granisetron-d3 involves the incorporation of deuterium atoms into the granisetron molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of granisetron in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Granisetron-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of granisetron and its derivatives, which are used in various research applications .

Scientific Research Applications

Granisetron-d3 is widely used in scientific research for:

Mechanism of Action

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, this compound prevents the influx of sodium and calcium ions, thereby inhibiting the action of serotonin, a natural substance that causes nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Granisetron-d3

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic and metabolism studies. This makes it a valuable tool in scientific research, particularly in the development and analysis of antiemetic drugs .

Biological Activity

Granisetron-d3 is a deuterated analog of granisetron, a selective serotonin receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound exhibits biological activity primarily through its action as a serotonin receptor antagonist , specifically targeting the 5-HT3 receptor . By selectively binding to this receptor, this compound inhibits the effects of serotonin, which is crucial in mediating nausea and vomiting responses. The incorporation of deuterium atoms in this compound enhances its stability, allowing for precise quantification in analytical studies without significantly altering its pharmacological profile compared to non-deuterated granisetron.

Comparison with Other Compounds

This compound shares structural similarities with several other antiemetic agents. The following table summarizes key comparisons:

Compound NameChemical FormulaUnique Features
GranisetronC18H24N2ONon-deuterated form used clinically
OndansetronC18H19N3OContains a sulfonyl group; broader receptor activity
PalonosetronC19H22N2OLonger half-life; used in delayed nausea prevention
DolasetronC23H29N3O4SProdrug form; converted to active metabolite

This compound's isotopic labeling enhances analytical precision while maintaining similar biological activity to its counterparts.

Applications

This compound serves multiple applications in both clinical and research settings:

  • Internal Standard in Mass Spectrometry : It is widely used as an internal standard for quantifying granisetron and related compounds in biological samples due to its structural similarities and distinct mass.
  • Pharmacokinetic Studies : The deuterated form allows for improved understanding of metabolism and distribution within biological systems, facilitating research on drug interactions and efficacy.

Study on Chemotherapy-Induced Nausea and Vomiting (CINV)

A meta-analysis comparing transdermal granisetron delivery systems (GTDS) with oral granisetron capsules found that both methods were effective in controlling CINV among adult patients undergoing chemotherapy. The study included 582 patients randomized into two groups: one receiving GTDS patches and placebo capsules, and the other receiving placebo patches with active granisetron capsules. Results indicated that complete control was achieved by 60% of patients in the GTDS group compared to 65% in the oral group, demonstrating that GTDS is non-inferior to oral administration .

Impact on Alzheimer's Disease Pathology

Research has shown that granisetron can enhance blood-brain barrier (BBB) integrity and reduce amyloid pathology in mouse models of Alzheimer's disease. In a study involving young and aged TgSwDI mice, those treated with granisetron (3 mg/kg/day) exhibited improved BBB integrity and reduced amyloid-beta accumulation compared to control groups . This suggests potential therapeutic applications beyond antiemetic effects.

Properties

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-GHZBYRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109889-09-0
Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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